isochinoline diiidrate
Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.
Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.
In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.
Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

Struttura | Nome chimico | CAS | MF |
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Mellpaladine A; 6'-(Methylthio), O4'-Me | 2042647-85-6 | C26H35N5O4S3 |
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Cryptostyline I; (ξ)-form, 1,2-Didehydro | 721873-69-4 | C19H20NO4 |
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1,2-dimethyl-3,4-dihydroisoquinolin-2-ium | 60667-30-3 | C11H14N |
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Ancistrocladinium A; 4'-O-De-Me | 1266338-37-7 | C25H28NO4 |
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Isoquinolinium,3,4-dihydro-6-hydroxy-7-methoxy-2-methyl- | 107882-22-4 | C11H14NO2 |
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3,4-Dihydro-6-methoxyisoquinoline Hydrochloride | 93549-15-6 | C10H12ClNO |
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3,4-Dihydro-1-phenylisoquinoline Hydrochloride | 52250-51-8 | C15H14ClN |
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1,4-Dimethyl-3,4-dihydroisoquinoline | 59261-37-9 | C11H13N |
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Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate | 21271-01-2 | C15H19NO4 |
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7-chloro-3,4-dihydro-1-methyl-Isoquinoline | 88422-95-1 | C10H10ClN |
Letteratura correlata
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Fornitori consigliati
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Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Fiacitabine Cas No: 69123-90-6
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